

Application Notes and Protocols for High-Purity DL-Erythro Sphinganine (d20:0)

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Compound of Interest

Compound Name: DL-Erythro sphinganine (d20:0)

Cat. No.: B15601185

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Introduction

DL-Erythro sphinganine (d20:0), a C20 analog of sphinganine, is a critical intermediate in the de novo synthesis pathway of sphingolipids. As a precursor to ceramides and other complex sphingolipids, it plays a fundamental role in various cellular processes. Alterations in the levels of sphinganine and other sphingolipid metabolites have been implicated in signaling pathways that regulate cell growth, differentiation, apoptosis, and stress responses.^{[1][2]} High-purity **DL-Erythro sphinganine (d20:0)** serves as an essential tool for researchers investigating the intricacies of sphingolipid metabolism and its impact on cellular function and disease pathogenesis.

This document provides a comprehensive overview of the commercial sources for high-purity **DL-Erythro sphinganine (d20:0)**, detailed protocols for its use in cell-based assays, and methods for its analysis.

Commercial Sources

High-purity **DL-Erythro sphinganine (d20:0)** is available from several commercial suppliers. The following table summarizes the key specifications from prominent vendors.

Supplier	Product Name	Purity	Molecular Formula	Storage
Cayman Chemical	DL-erythro Sphinganine (d20:0)	≥98%	C ₂₀ H ₄₃ NO ₂	-20°C
Larodan	DL-erythro Sphinganine (d20:0)	>98%	C ₂₀ H ₄₃ NO ₂	Freezer
Bertin Bioreagent	DL-erythro Sphinganine (d20:0)	≥98%	C ₄₀ H ₈₆ N ₂ O ₄ (as a mixture)	Dry Ice (shipping)

Key Applications

- Investigation of Sphingolipid Metabolism: As a direct precursor to dihydroceramides, **DL-Erythro sphinganine (d20:0)** is utilized to study the activity of ceramide synthases and other enzymes in the sphingolipid pathway.[3]
- Induction of Apoptosis: Exogenous sphinganine has been shown to induce apoptosis in various cancer cell lines, making it a valuable tool for studying programmed cell death pathways.[4]
- Modulation of Protein Kinase C (PKC) Activity: Sphinganine is a known inhibitor of Protein Kinase C (PKC), a key enzyme in cellular signal transduction.[5][6] This allows for the investigation of PKC-dependent signaling events.
- Cell Cycle Analysis: Studies have indicated that sphingoid bases can influence cell cycle progression, with some reports showing an arrest at the G2/M phase.[2][4]

Experimental Protocols

Protocol 1: Preparation of DL-Erythro Sphinganine (d20:0) Stock Solution

This protocol outlines the preparation of a 1 mg/mL stock solution, which can be further diluted for specific experimental needs.

Materials:

- High-purity **DL-Erythro sphinganine (d20:0)** solid
- Anhydrous Ethanol ($\geq 99.5\%$)
- Sterile, amber glass vial with a PTFE-lined cap
- Calibrated analytical balance
- Calibrated micropipettes and sterile tips
- Vortex mixer
- Ultrasonic bath (optional)

Procedure:

- **Equilibration:** Allow the vial containing **DL-Erythro sphinganine (d20:0)** to come to room temperature before opening to prevent condensation.
- **Weighing:** Accurately weigh the desired amount of the solid using a calibrated analytical balance. For a 1 mg/mL stock solution, weigh 1 mg of the compound.
- **Solubilization:** Transfer the weighed solid into the sterile amber glass vial. Add the appropriate volume of anhydrous ethanol (e.g., 1 mL for 1 mg of solid).
- **Dissolution:** Cap the vial tightly and vortex for 30-60 seconds. Visually inspect to ensure complete dissolution. If necessary, sonicate in an ultrasonic bath for 5-10 minutes.
- **Storage:** Store the stock solution at -20°C . For long-term storage, aliquoting is recommended to avoid repeated freeze-thaw cycles.

Protocol 2: General Protocol for Cell Treatment and Viability Assay

This protocol provides a general guideline for treating cultured cells with **DL-Erythro sphinganine (d20:0)** and assessing cell viability. Optimization for specific cell lines and experimental questions is recommended.

Materials:

- Cultured cells of interest (e.g., HCT-116 human colon cancer cells)
- Complete cell culture medium
- **DL-Erythro sphinganine (d20:0)** stock solution (from Protocol 1)
- Vehicle control (e.g., Ethanol)
- Multi-well cell culture plates (e.g., 96-well)
- Cell viability reagent (e.g., CellTiter-Blue®)
- Plate reader

Procedure:

- **Cell Seeding:** Seed cells into a 96-well plate at a density that allows for logarithmic growth during the experiment. Incubate overnight under standard culture conditions (e.g., 37°C, 5% CO₂).
- **Preparation of Treatment Media:** Prepare serial dilutions of the **DL-Erythro sphinganine (d20:0)** stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1-20 µM). A study on primary CLL cells used a concentration of 10 µM. [7] Prepare a vehicle control with the same final concentration of ethanol.
- **Cell Treatment:** Remove the old medium from the cells and replace it with the prepared treatment or vehicle control media.

- Incubation: Incubate the cells for the desired period (e.g., 22 hours, as used in the CLL cell study).^[7]
- Cell Viability Assessment:
 - Add the cell viability reagent to each well according to the manufacturer's instructions.
 - Incubate for the recommended time.
 - Measure the fluorescence or absorbance using a plate reader.
- Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3: Analysis of Intracellular Sphinganine Levels by LC-MS/MS

This protocol provides a general workflow for the extraction and analysis of sphingolipids, including sphinganine, from cultured cells using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

- Treated and control cell pellets
- Internal standard (e.g., C17-sphinganine)
- Extraction solvents (e.g., chloroform, methanol, butanol)
- LC-MS/MS system with a suitable column (e.g., C18 or HILIC)

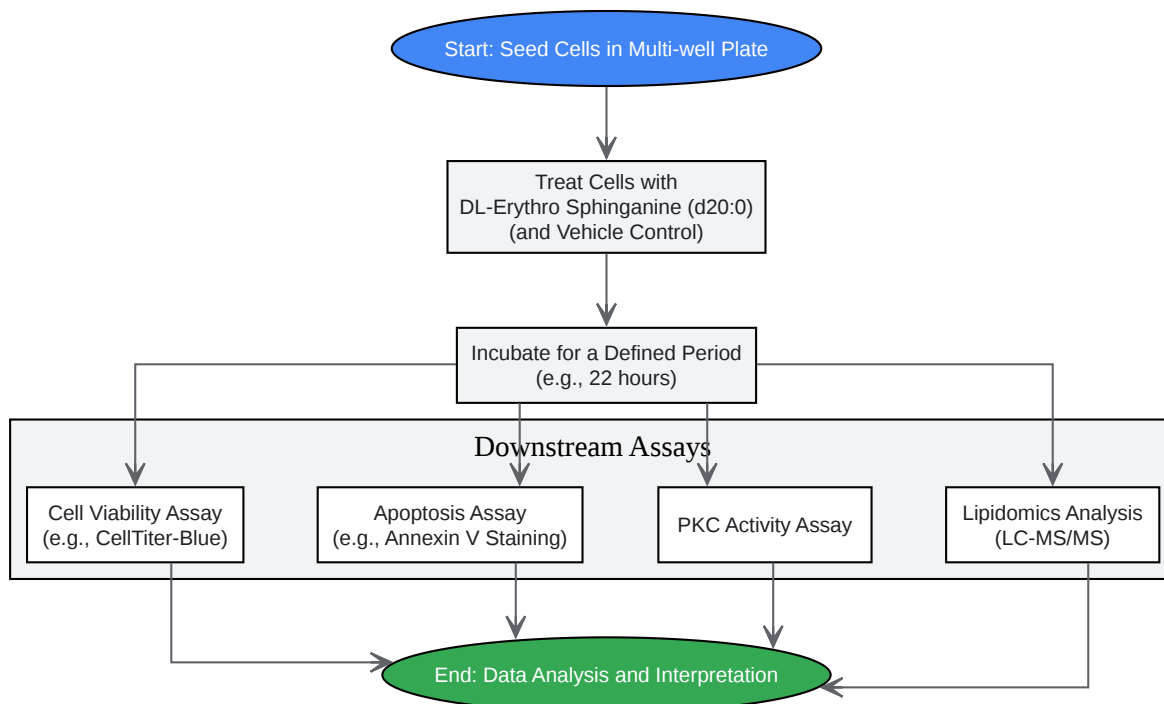
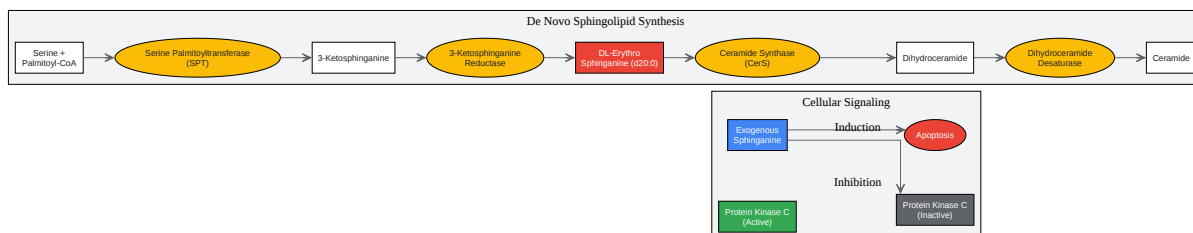
Procedure:

- Cell Harvesting: Harvest cells by trypsinization or scraping, wash with PBS, and generate a cell pellet.
- Lipid Extraction:

- Resuspend the cell pellet in a known volume of PBS.
- Add the internal standard.
- Perform lipid extraction using a method such as the Bligh-Dyer or a butanolic extraction.[8]
[9] This typically involves the addition of a mixture of organic solvents to precipitate proteins and extract lipids into an organic phase.
- Separate the organic and aqueous phases by centrifugation.
- Sample Preparation:
 - Transfer the organic phase containing the lipids to a new tube.
 - Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
 - Reconstitute the dried lipid extract in a solvent compatible with the LC-MS/MS mobile phase.
- LC-MS/MS Analysis:
 - Inject the reconstituted sample into the LC-MS/MS system.
 - Separate the sphingolipids using an appropriate chromatographic method (e.g., reversed-phase or HILIC).[8][10]
 - Detect and quantify sphinganine and other sphingolipids using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
- Data Analysis:
 - Integrate the peak areas for the analyte and the internal standard.
 - Calculate the concentration of sphinganine in the sample based on a standard curve.
 - Normalize the results to the initial cell number or protein concentration.

Visualizations

Signaling Pathway: Role of Sphinganine in Sphingolipid Metabolism and Apoptosis Induction



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